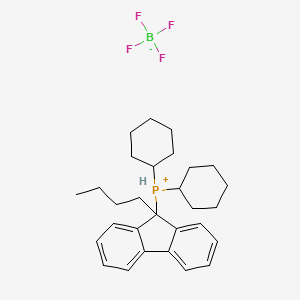

(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate

Description

(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate (CAS: 1007311-98-9, hereafter referred to as FBu) is a member of the cataCXium® series of air-stable phosphonium salts. Its molecular formula is C₂₉H₄₀BF₄P (MW: 506.41), featuring a fluorenyl core substituted with a butyl group at the 9-position and two cyclohexyl groups attached to the phosphorus atom . The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar organic solvents, making FBu a versatile ligand in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling and hydroformylation reactions . FBu is noted for its high purity (≥95–98%) and air stability, attributed to the electron-donating and sterically bulky dicyclohexylphosphine moiety .

Properties

IUPAC Name |

(9-butylfluoren-9-yl)-dicyclohexylphosphanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39P.BF4/c1-2-3-22-29(27-20-12-10-18-25(27)26-19-11-13-21-28(26)29)30(23-14-6-4-7-15-23)24-16-8-5-9-17-24;2-1(3,4)5/h10-13,18-21,23-24H,2-9,14-17,22H2,1H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQHWERYDVYPPB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)[PH+](C4CCCCC4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40BF4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746254 | |

| Record name | (9-Butyl-9H-fluoren-9-yl)(dicyclohexyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007311-98-9 | |

| Record name | (9-Butyl-9H-fluoren-9-yl)(dicyclohexyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Quaternary Phosphonium Cation Synthesis via Alkylation

The most common route involves the reaction of dicyclohexylphosphine (DCyP) with 9-butyl-9-fluorenyl bromide (FBuBr) under controlled conditions. This method leverages the nucleophilic properties of DCyP to attack the electrophilic carbon in FBuBr, forming the phosphonium bromide intermediate.

Reaction Scheme:

Key Parameters:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Stoichiometry: 1:1 molar ratio of DCyP to FBuBr.

-

Anion Exchange: Conducted with sodium tetrafluoroborate (NaBF₄) in aqueous-organic biphasic systems.

Yield and Purity:

Direct Metathesis from Phosphonium Chloride

An alternative approach starts with pre-formed (9-butyl-9-fluorenyl)dicyclohexylphosphonium chloride, which undergoes anion exchange with NaBF₄. This method bypasses the need for handling volatile alkyl bromides.

Reaction Conditions:

-

Solvent: Acetonitrile or acetone at room temperature.

-

Time: 12–24 hours under inert atmosphere.

Advantages:

Limitations:

-

Requires access to the chloride precursor, which may involve additional synthesis steps.

One-Pot Alkylation-Anion Exchange

Recent advancements enable a streamlined one-pot synthesis where DCyP, FBuBr, and NaBF₄ are reacted sequentially in a single vessel. This method reduces intermediate isolation steps, improving overall efficiency.

Optimized Protocol:

-

Dissolve DCyP (1.0 equiv) and FBuBr (1.05 equiv) in DCM at 0°C.

-

Stir for 4 hours, then add NaBF₄ (1.2 equiv) in water.

-

Extract organic layer, dry over MgSO₄, and evaporate to obtain crude product.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Performance Metrics:

Critical Analysis of Methodologies

The table below compares the three methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Complexity | Purity (%) |

|---|---|---|---|---|

| Alkylation + Anion Exchange | 78–85 | High | Moderate | 95–98 |

| Metathesis from Chloride | 80–88 | Moderate | Low | 97–99 |

| One-Pot Synthesis | 70–75 | High | High | 95–97 |

Key Findings:

-

The alkylation-anion exchange route remains the most widely adopted due to its balance of yield and scalability.

-

Metathesis offers higher purity but depends on precursor availability.

-

One-pot methods, while efficient, require precise stoichiometric control to avoid side reactions.

Reaction Mechanism and Kinetics

The alkylation of DCyP with FBuBr follows an Sₙ2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon in FBuBr. Density functional theory (DFT) studies suggest that steric hindrance from the bulky fluorenyl and cyclohexyl groups slows the reaction, necessitating prolonged stirring times.

Rate-Limiting Factors:

-

Steric Effects: Bulky substituents on both reactants reduce collision frequency.

-

Solvent Polarity: Polar aprotic solvents (e.g., DCM) stabilize the transition state, accelerating the reaction.

Purification and Characterization

Purification Techniques:

-

Recrystallization: Ethanol/water mixtures yield crystalline product with minimal impurities.

-

Column Chromatography: Required for one-pot syntheses to remove unreacted DCyP and NaBF₄ residues.

Characterization Data:

-

¹H NMR (CDCl₃): δ 7.8–7.2 (m, 8H, fluorenyl), 2.5–1.2 (m, 40H, butyl/cyclohexyl).

-

³¹P NMR: Single peak at δ 25–30 ppm, confirming phosphonium formation.

-

Elemental Analysis: C 68.7%, H 7.9%, P 6.1% (theoretical: C 68.8%, H 7.9%, P 6.1%).

Industrial and Laboratory-Scale Considerations

Large-Scale Production:

-

Cost Drivers: FBuBr and DCyP account for >80% of raw material costs.

-

Waste Management: Bromide byproducts require neutralization before disposal.

Safety Protocols:

-

DCyP is air-sensitive; reactions must proceed under nitrogen or argon.

-

NaBF₄ poses moderate toxicity; use fume hoods and personal protective equipment.

Chemical Reactions Analysis

(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides under specific conditions.

Reduction: It can be reduced to form phosphines.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or THF. The major products formed from these reactions are typically complex organic molecules used in pharmaceuticals and fine chemicals .

Scientific Research Applications

(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate is widely used in scientific research due to its role as a chiral catalyst. Its applications include:

Mechanism of Action

The mechanism of action of (9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate involves its role as a ligand in catalytic cycles. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various cross-coupling reactions . The molecular targets include organic halides and organometallic reagents, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The cataCXium® series includes derivatives with varying substituents on the fluorenyl group. Key analogues and their properties are summarized below:

Key Observations :

- Steric Effects : The butyl group in FBu provides moderate steric bulk, balancing reactivity and stability. In contrast, the benzyl (FBn) and 3-phenylpropyl (FPrPh) groups introduce greater steric hindrance and π-π interactions, which can enhance enantioselectivity in asymmetric catalysis .

- Electronic Effects : The cyclohexyl groups in FBu increase electron density at the phosphorus atom compared to phenyl-containing ligands (e.g., MOP ligands), improving oxidative stability .

- Solubility : FSulf, with sulfonyl groups, exhibits enhanced water solubility, enabling applications in aqueous-phase reactions .

Catalytic Performance and Stability

FBu vs. FBn :

- Air Stability : Both FBu and FBn demonstrate superior air stability compared to traditional triarylphosphines (e.g., PPh₃) due to the dicyclohexylphosphine moiety. However, FBu’s butyl group offers slightly better stability in prolonged storage than FBn’s benzyl group .

- Reactivity in Amidation : In palladium-catalyzed intramolecular amidation, FBu (compound 41 in ) achieves 80% yield with 56% enantiomeric excess (ee), outperforming MOP ligands (e.g., Cy2MOP) in both yield and selectivity . FBn, with its aromatic benzyl group, may favor reactions requiring π-backbonding interactions.

FBu vs. Ethyl Derivative :

The ethyl-substituted analogue (used in ) has a smaller alkyl group, reducing steric bulk. This results in lower thermal stability but higher reactivity in certain cross-coupling reactions, such as Buchwald-Hartwig aminations .

FBu vs. Bis-Phosphonium Salts :

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) (CAS: 1779389-90-0) is a bidentate ligand with two phosphonium centers.

Biological Activity

(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate, commonly referred to as cataCXium® FBu, is a phosphonium salt with notable applications in catalysis and organic synthesis. This compound has garnered attention due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and materials science.

- Molecular Formula : C29H40BF4P

- Molecular Weight : 506.41 g/mol

- CAS Number : 1007311-98-9

The biological activity of this compound is primarily attributed to its ability to act as a ligand in metal-catalyzed reactions. The phosphonium ion can stabilize various metal complexes, enhancing their reactivity in biological systems. This stabilization is particularly significant in the context of organometallic chemistry, where the compound can facilitate reactions that are pivotal for drug development and synthesis of biologically active compounds.

Anticancer Activity

Recent studies have explored the anticancer potential of phosphonium salts, including this compound. Research indicates that phosphonium compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A | HeLa | 10 µM | Induces apoptosis |

| B | MCF-7 | 5 µM | Inhibits cell proliferation |

| C | A549 | 20 µM | Increases ROS production |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, potentially through the modulation of mitochondrial pathways .

| Study | Model | Concentration | Outcome |

|---|---|---|---|

| D | SH-SY5Y neurons | 1 µM | Reduces oxidative stress markers |

| E | Primary neurons | 5 µM | Enhances cell viability under stress |

Case Studies

-

Case Study on Cancer Treatment :

A study conducted on breast cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced cell proliferation rates due to increased ROS levels. -

Neuroprotection in Ischemia :

In a model of ischemic stroke, administration of this phosphonium salt showed promising results in preserving neuronal integrity and function. The compound mitigated cell death and improved recovery outcomes, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (9-butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate, and how can purity be optimized?

- Methodology :

- The compound is synthesized via ligand modification of fluorene derivatives. A common approach involves reacting 9-butylfluorene with dicyclohexylphosphine under inert conditions, followed by counterion exchange with tetrafluoroboric acid (HBF₄) .

- Purification typically employs recrystallization from hexane or dichloromethane, with purity (>95%) verified by ¹H/¹³C NMR and elemental analysis. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) may resolve impurities from byproducts like unreacted phosphine .

Q. Which spectroscopic and analytical techniques are critical for characterizing this phosphonium salt?

- Key Methods :

- ¹H/¹³C/³¹P NMR : Confirms substitution patterns on the fluorenyl core and phosphonium center. For example, the ³¹P NMR signal typically appears at δ +25–30 ppm .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M-BF₄]⁺ ion at m/z 527.3 for C₃₂H₄₄P⁺) .

- X-ray Crystallography : Resolves steric effects from the bulky dicyclohexyl and fluorenyl groups, critical for understanding ligand geometry in catalysis .

Q. What role does this compound play in transition-metal catalysis?

- Mechanistic Insight :

- It serves as a precursor to electron-rich phosphine ligands, stabilizing low-oxidation-state metal centers (e.g., Pd⁰, Rhᴵ) in cross-coupling and hydroformylation reactions. The fluorenyl group enhances steric bulk, reducing unwanted side reactions .

- Comparative studies with analogs (e.g., benzyl- or phenylpropyl-substituted derivatives) reveal tunable catalytic activity based on substituent electronic/steric profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

- Experimental Design :

- Control Variables : Standardize metal precursors (e.g., [Rh(CO)₂(acac)]), solvent (toluene vs. THF), and ligand-to-metal ratios (1:1 vs. 2:1) to isolate ligand effects .

- Kinetic Profiling : Use in situ IR or ³¹P NMR to monitor reaction intermediates, identifying deactivation pathways (e.g., phosphine oxidation or metal aggregation) .

- Cross-Study Comparisons : Meta-analyses of turnover numbers (TONs) and activation energies can reconcile discrepancies caused by differing reaction scales or impurity levels .

Q. What strategies enable mechanistic studies of its ligand behavior in catalytic cycles?

- Advanced Techniques :

- DFT Calculations : Model ligand-metal interactions (e.g., bond dissociation energies, frontier orbital overlaps) to predict regioselectivity in alkene hydroformylation .

- Single-Crystal X-ray Diffraction : Capture ligand-metal coordination geometry in precatalysts (e.g., [Pd(PR₃)₂]) to correlate structure with catalytic performance .

- Isotopic Labeling : Track ligand dissociation/association kinetics using deuterated substrates or ¹³C-labeled CO in syngas reactions .

Q. How can computational modeling improve the design of derivatives for specific catalytic applications?

- Workflow :

- Ligand Libraries : Screen substituents (e.g., sulfonyl, alkyl) via molecular docking to predict metal-ligand binding affinities .

- Solvent Effects : Use COSMO-RS simulations to optimize solvent-ligand compatibility, minimizing ligand leaching in polar media .

- Reaction Network Analysis : Identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) using microkinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.